4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol
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Overview
Description
4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine
- Ethyl 4-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H29N3O3 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C27H29N3O3/c1-15(2)20-10-18(11-21(16(3)4)26(20)31)25-27(30-13-17(5)6-9-24(30)29-25)28-19-7-8-22-23(12-19)33-14-32-22/h6-13,15-16,28,31H,14H2,1-5H3 |
InChI Key |
BGIULBOJQYWJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCO4)C5=CC(=C(C(=C5)C(C)C)O)C(C)C)C=C1 |
Origin of Product |
United States |
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